molecular formula C14H16FN3O4S B6583585 ethyl 5-{[(2-fluorophenyl)methyl]sulfamoyl}-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1296272-95-1

ethyl 5-{[(2-fluorophenyl)methyl]sulfamoyl}-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B6583585
CAS RN: 1296272-95-1
M. Wt: 341.36 g/mol
InChI Key: HDVCBHYFYUTPJH-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms at adjacent positions, and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . One common method involves the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The specific compound you mentioned also contains a sulfamoyl group, a carboxylate group, and a fluorophenyl group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, dehydrogenative coupling reactions, and Cu-catalyzed aerobic oxidative cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, the presence of different functional groups can significantly affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

EFMP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a photoprotective agent, and as an inhibitor of enzymes such as cyclooxygenase-2 (ethyl 5-{[(2-fluorophenyl)methyl]sulfamoyl}-3-methyl-1H-pyrazole-4-carboxylate). EFMP has also been used in the synthesis of a range of compounds, including indoles, imidazoles, and pyridines.

Mechanism of Action

The exact mechanism of action of EFMP is not yet fully understood. However, it is thought to act as an inhibitor of enzymes such as cyclooxygenase-2 (ethyl 5-{[(2-fluorophenyl)methyl]sulfamoyl}-3-methyl-1H-pyrazole-4-carboxylate). EFMP is believed to bind to the active site of the enzyme and prevent it from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of EFMP are not yet fully understood. However, EFMP has been shown to inhibit the activity of cyclooxygenase-2 (this compound), which is an enzyme involved in the production of prostaglandins. Inhibition of this compound may lead to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using EFMP in laboratory experiments is its ability to inhibit the activity of cyclooxygenase-2 (ethyl 5-{[(2-fluorophenyl)methyl]sulfamoyl}-3-methyl-1H-pyrazole-4-carboxylate). This can be useful in studies of inflammation and pain. However, EFMP is not suitable for use in humans due to its potential toxicity.

Future Directions

There are a number of potential future directions for the use of EFMP in scientific research. These include further studies to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, EFMP could be used to develop new drugs for the treatment of inflammation and pain. EFMP could also be used to develop new photoprotective agents, as well as new reagents for organic synthesis. Finally, EFMP could be used to develop new inhibitors of enzymes such as cyclooxygenase-2 (ethyl 5-{[(2-fluorophenyl)methyl]sulfamoyl}-3-methyl-1H-pyrazole-4-carboxylate).

Synthesis Methods

EFMP can be synthesized in two steps. In the first step, 5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylic acid is synthesized from the reaction of 2-fluorobenzaldehyde and hydrazine hydrate in the presence of sulfuric acid. In the second step, the acid is converted to the ethyl ester by reaction with ethyl chloroformate in the presence of potassium carbonate.

Safety and Hazards

Pyrazole compounds can have varying safety profiles depending on their specific structures. Some general precautions include avoiding skin and eye contact, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methylsulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-3-22-14(19)12-9(2)17-18-13(12)23(20,21)16-8-10-6-4-5-7-11(10)15/h4-7,16H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVCBHYFYUTPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NCC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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